Spermine
Overview
Description
Synthesis Analysis
Spermine is synthesized from spermidine through the action of spermine synthase, a specific aminopropyltransferase. This enzyme catalyzes the addition of an aminopropyl group from decarboxylated S-adenosylmethionine (SAM) to spermidine. The process is highly regulated and essential for maintaining the correct balance of polyamines within the cell. Structural studies have shown that human spermine synthase is an obligate dimer, with each monomer hosting a catalytic domain responsible for this transformation. Mutations in the spermine synthase gene can lead to a range of physiological abnormalities, indicating the importance of this pathway (Pegg & Michael, 2009).
Molecular Structure Analysis
The molecular structure of spermine consists of a carbon chain with four amine groups, allowing it to interact with various biological molecules, notably nucleic acids. The structure enables spermine to stabilize DNA by neutralizing its phosphate backbone. Crystallographic studies have detailed the enzyme spermine synthase's structure, showing how its active site accommodates substrates and catalyzes the formation of spermine from spermidine (Wu et al., 2008).
Chemical Reactions and Properties
Spermine participates in several biochemical reactions, notably those involving the synthesis and modulation of nucleic acids and proteins. It can act as a growth regulator and has been found to inhibit proinflammatory cytokine synthesis in human mononuclear cells, highlighting its role in immune response modulation (Zhang et al., 1997). Spermine's ability to bind to DNA and RNA affects the structure and function of these molecules, influencing gene expression and protein synthesis.
Physical Properties Analysis
The physical properties of spermine, such as its polycationic nature at physiological pH, allow it to interact strongly with negatively charged cellular components, including DNA, RNA, and various enzymes. This interaction is critical for the structural integrity of DNA and the regulation of enzyme activities. Spermine's solubility in water and its distribution within cellular compartments are essential for its biological functions, facilitating its role in cellular signaling and metabolic regulation.
Chemical Properties Analysis
Chemically, spermine is characterized by its high affinity for nucleic acids, contributing to its role in stabilizing DNA structures and regulating gene expression. It acts as a modulator of ion channels and receptors, affecting cellular excitability and signal transduction. The synthesis and degradation of spermine are tightly regulated, reflecting its significance in cell growth, proliferation, and apoptosis.
- Pegg & Michael, 2009: Spermine synthase structure and function.
- Wu et al., 2008: Crystal structure of human spermine synthase.
- Zhang et al., 1997: Spermine's role in immune response modulation.
Scientific Research Applications
Cellular Function : Spermine influences cellular functions by increasing protein-protein interactions in the cytoskeletal protein network (Wyse & Butterfield, 1988).
Gut Maturation : It induces maturation of the gut in suckling rats and modulates alkaline phosphatase activity (Peulen et al., 2004).
Embryo Development : Spermine supplementation during in vitro maturation of porcine oocytes improves embryo development by regulating gene expression and reducing oxidative stress (Jin et al., 2016).
Anti-Aging Properties : Spermidine, closely related to spermine, has potential as an anti-aging drug, reducing age-related oxidative protein damage (Madeo et al., 2010).
Radioprotection : Spermine provides partial radioprotection against the formation of DNA-protein crosslinks (Chiu & Oleinick, 1998).
Antioxidant Capacity : It promotes antioxidant capacity, enhancing the clearance of oxygen radicals in piglets (Fang et al., 2017).
Gut Development : Extending spermine supplementation accelerates gut development and enhances antioxidant properties (Cao et al., 2015).
Immune Response Regulation : Spermine acts as a negative regulator of macrophage activation, influencing inflammation biology (Zhang et al., 2000).
Antioxidant Status in Animals : Its supplementation protects the health of the thymus and spleen in early weaned piglets by enhancing antioxidant status (Cao et al., 2018).
Immune Function in Piglets : Dietary spermine supplementation can alleviate inflammatory response and enhance immune function in piglets (Cao et al., 2017).
Sperm Cryopreservation : It reduces reactive oxygen species levels and prevents apoptosis during canine sperm cryopreservation (Setyawan et al., 2016).
Gut Barrier and Microbiota : Spermine improves gut barrier function and intestinal microbiota in piglets (Liu et al., 2020).
Orthopedic Applications : It induces adipose-derived stem cells to differentiate toward mature osteoblasts, supporting its use in orthopedic applications (Guidotti et al., 2013).
Mutation Reduction in Mammalian Cells : Spermine reduces mutation frequency in mammalian cells but does not affect survival when used with mitomycin C (Fiorio et al., 1994).
Molecular Biology : It plays a crucial role in regulating spermine levels, providing a basis for developing agents against proliferative disorders and parasitic diseases (Heby & Persson, 1990).
Diabetes Management : Spermine administration improved complications in diabetic rat models (Jafarnejad et al., 2008).
DNA Aggregation : It causes aggregation of DNA, promoting DNA condensation at high temperatures (Basu & Marton, 1987).
Mammalian Growth and Fertility : Spermine synthesis is essential for normal growth, viability, and fertility in male mice (Wang et al., 2004).
Mammalian Development : The correct spermine:spermidine ratio is critical for normal growth and development in mammals (Pegg, 2016).
Plant Biology : Interestingly, spermine is not essential for the survival of Arabidopsis under normal growth conditions (Imai et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNFFQXMRSDOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71052-31-8 | |
Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID9058781 | |
Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |
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Molecular Weight |
202.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS], Solid | |
Record name | Spermine | |
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Record name | Spermine | |
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Boiling Point |
150-150 °C | |
Record name | Spermine | |
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URL | https://www.drugbank.ca/drugs/DB00127 | |
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Solubility |
> 100 mg/mL | |
Record name | Spermine | |
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Mechanism of Action |
Spermine is derived from spermidine by spermine synthase. Spermine is a polyamine, a small organic cations that is absolutely required for eukaryotic cell growth. Spermine, is normally found in millimolar concentrations in the nucleus. Spermine functions directly as a free radical scavenger, and forms a variety of adducts that prevent oxidative damage to DNA. Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive. Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack. Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation. | |
Record name | Spermine | |
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Product Name |
Spermine | |
CAS RN |
71-44-3, 68956-56-9 | |
Record name | Spermine | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Spermine | |
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Record name | Spermine | |
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Record name | spermine | |
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Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)- | |
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Record name | N1,N4-Bis(3-aminopropyl)-1,4-butanediamine | |
Source | EPA DSSTox | |
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Record name | 4,9-diazadodecamethylenediamine | |
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Record name | SPERMINE | |
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Record name | Spermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |
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Melting Point |
29 °C | |
Record name | Spermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00127 | |
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Record name | Spermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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